molecular formula C13H16N2O4S B2557646 4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide CAS No. 2034546-03-5

4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2557646
CAS No.: 2034546-03-5
M. Wt: 296.34
InChI Key: VAWYYDHPVFMHMZ-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the core isoxazole ring. One common approach is the cyclization of hydroxylamine derivatives with β-keto esters or β-diketones under acidic conditions. The resulting isoxazole ring can then be functionalized with appropriate substituents to achieve the desired molecular structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted isoxazoles or sulfonamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anti-inflammatory effects.

Medicine: This compound has shown promise in medicinal applications, particularly in the development of new drugs. Its sulfonamide group is known for its ability to inhibit bacterial growth, making it a candidate for antibiotic research.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties may enhance the performance and stability of these products.

Mechanism of Action

The mechanism by which 4-methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological response. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar biological activities.

  • Sulfonamide antibiotics: These compounds also contain the sulfonamide group and are used for their antibacterial properties.

  • Methoxy-substituted benzenes: These compounds have similar structural features and may show comparable chemical reactivity.

Uniqueness: 4-Methoxy-3-methyl-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide stands out due to its specific combination of functional groups and substituents, which contribute to its unique properties and applications.

Properties

IUPAC Name

4-methoxy-3-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-9-6-12(4-5-13(9)18-3)20(16,17)15-8-11-7-14-19-10(11)2/h4-7,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWYYDHPVFMHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=C(ON=C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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